![molecular formula C8H11Cl2N3 B1142876 咪唑并[1,2-a]吡啶-2-甲胺 CAS No. 165736-20-9](/img/structure/B1142876.png)

咪唑并[1,2-a]吡啶-2-甲胺

描述

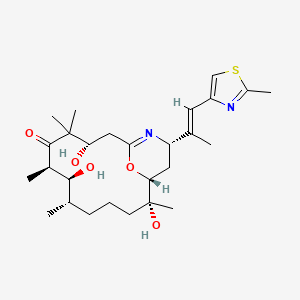

Imidazo[1,2-a]pyridin-2-ylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of heterocyclic organic compounds and is widely used in medicinal chemistry, drug discovery, and organic synthesis.

科学研究应用

有机合成

咪唑并[1,2-a]吡啶,包括咪唑并[1,2-a]吡啶-2-甲胺,是有机合成中重要的杂环骨架 {svg_1}. 该重要骨架的直接官能化被认为是构建咪唑并[1,2-a]吡啶衍生物最有效的方法之一 {svg_2}.

药物化学

咪唑并[1,2-a]吡啶在药物化学中也很重要 {svg_3}. 它们由于其独特的化学结构和多功能性被用于各种药物的开发 {svg_4}.

材料科学

这类芳香杂环在材料科学方面具有巨大潜力 {svg_5}. 它们独特的化学结构和多功能性使其适用于该领域的各种应用 {svg_6}.

光电器件

咪唑并[1,2-a]吡啶已被用于光电器件的开发 {svg_7}. 它们独特的光学行为使其成为此类应用的理想选择 {svg_8}.

传感器

这些化合物在传感器开发中也得到了应用 {svg_9}. 它们独特的特性使其适合检测各种物理和化学变化 {svg_10}.

抗癌药物

咪唑并[1,2-a]吡啶已被用于抗癌药物的开发 {svg_11}. 它们独特的生物学特性使其在对抗各种癌症方面有效 {svg_12}.

共聚焦显微镜和成像发射器

咪唑并[1,2-a]吡啶已被用作共聚焦显微镜和成像的发射器 {svg_13}. 它们的发光特性使其成为此类应用的理想选择 {svg_14}.

安全和危害

Imidazo[1,2-a]pyridin-2-ylmethanamine is classified as a combustible solid . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

Imidazo[1,2-a]pyridin-2-ylmethanamine and related compounds have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Future research will likely continue to explore these functionalization strategies and the potential applications of these compounds.

作用机制

Target of Action

Imidazo[1,2-a]pyridin-2-ylmethanamine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to demonstrate good inhibitory activities against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. For instance, AChE and BChE are key enzymes in the cholinergic system and their inhibition has been recognized as an important target in the symptomatic treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets (AChE, BChE, and LOX) by binding to their active sites, thereby inhibiting their activities . This interaction results in changes in the normal functioning of these enzymes, leading to potential therapeutic effects.

Biochemical Pathways

The inhibition of AChE and BChE enzymes affects the cholinergic system, which is involved in numerous physiological functions, including memory and learning processes. The inhibition of LOX, on the other hand, can affect the metabolism of arachidonic acid, a key inflammatory mediator .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its inhibitory activities against AChE, BChE, and LOX. By inhibiting these enzymes, the compound can potentially alter various physiological processes, leading to therapeutic effects .

Action Environment

The action, efficacy, and stability of Imidazo[1,2-a]pyridin-2-ylmethanamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes. Additionally, the presence of other compounds or drugs can also influence its action through potential drug-drug interactions .

属性

IUPAC Name |

imidazo[1,2-a]pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRIYMLJYQLICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165736-20-9 | |

| Record name | (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)